

Comparative Efficacy of Antitumor Agent-152 in Drug-Resistant Cancer Cell Lines

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Compound of Interest

Compound Name: *Antitumor agent-152*

Cat. No.: *B15586646*

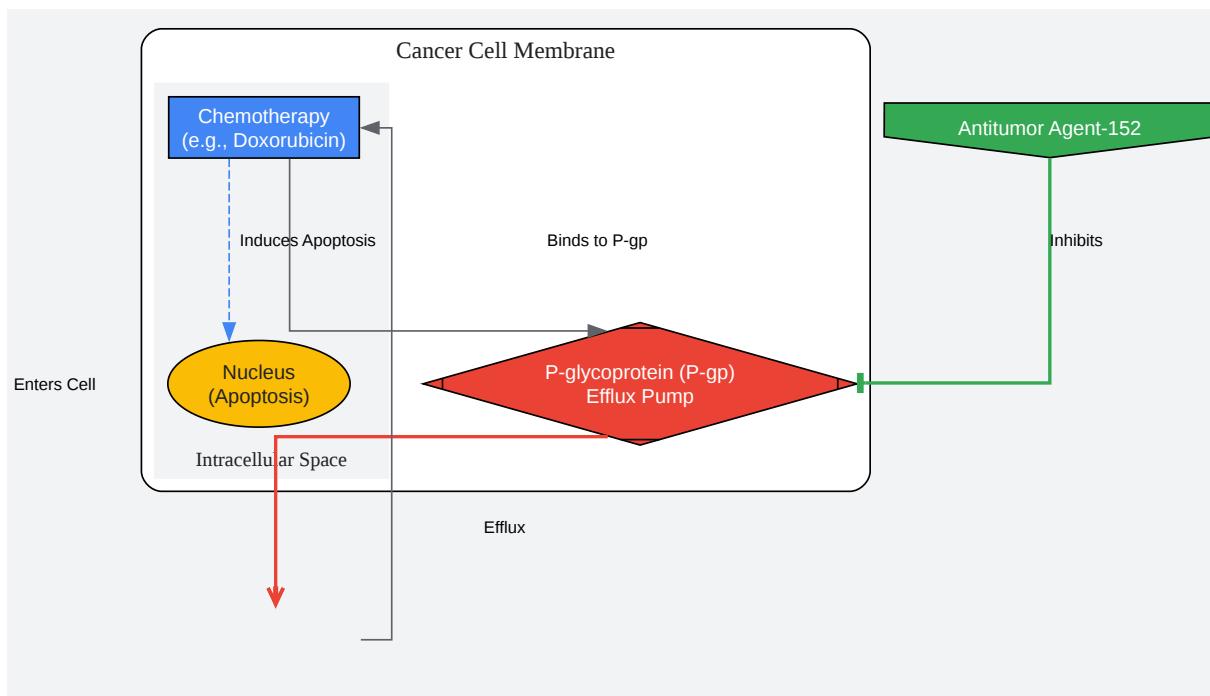
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This guide provides a comparative analysis of the novel **Antitumor agent-152** against conventional chemotherapeutic drugs in drug-resistant cancer cell lines. The data presented herein demonstrates the potential of **Antitumor agent-152** to overcome common mechanisms of multidrug resistance, offering a promising alternative for challenging cancer phenotypes.

Overview of Drug Resistance Mechanism

A prevalent mechanism of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1). These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and therapeutic efficacy.

Antitumor agent-152 is a potent, third-generation P-gp inhibitor designed to restore cancer cell sensitivity to conventional chemotherapy.



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Caption: P-gp mediated drug efflux and inhibition by **Antitumor agent-152**.

Comparative In Vitro Efficacy

The efficacy of **Antitumor agent-152** was evaluated against standard chemotherapeutic agents, Doxorubicin and Paclitaxel, in both a drug-sensitive ovarian cancer cell line (OVCAR-8) and its multidrug-resistant counterpart (NCI/ADR-RES), which overexpresses P-gp.

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined after 72 hours of drug exposure. A lower IC50 value indicates higher potency.

Cell Line	Drug	IC50 (nM)	Resistance Fold
OVCAR-8	Doxorubicin	15	-
(Sensitive)	Paclitaxel	5	-
Antitumor agent-152	>10,000	-	
NCI/ADR-RES	Doxorubicin	3,500	233
(Resistant)	Paclitaxel	850	170
Antitumor agent-152	>10,000	-	
Doxorubicin + 1µM Agent-152	25	1.7	
Paclitaxel + 1µM Agent-152	10	2.0	

Note: **Antitumor agent-152** alone shows minimal cytotoxicity, as expected for a resistance modulator.

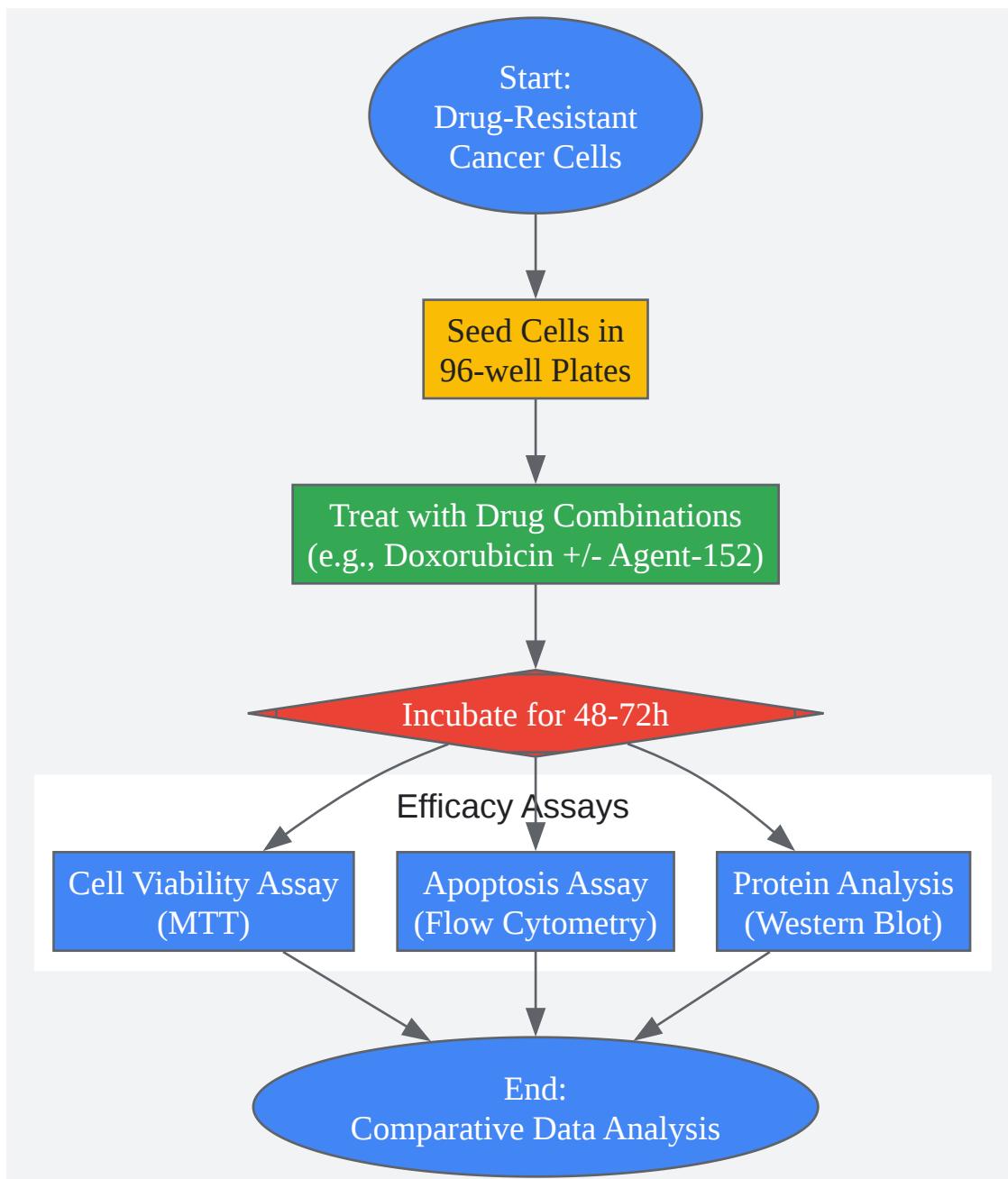
Apoptosis Induction

The percentage of apoptotic cells was quantified by Annexin V/PI staining after 48 hours of treatment.

Cell Line	Treatment (Concentration)	Apoptotic Cells (%)
NCI/ADR-RES	Vehicle Control	4.5
(Resistant)	Doxorubicin (500 nM)	8.2
Paclitaxel (100 nM)	9.1	
Antitumor agent-152 (1 µM)	5.1	
Doxorubicin (500 nM) + Agent-152 (1 µM)	45.8	
Paclitaxel (100 nM) + Agent-152 (1 µM)	52.3	

Experimental Protocols

Detailed methodologies for the key experiments are provided below.



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Caption: Workflow for in vitro evaluation of **Antitumor agent-152**.

Cell Viability Assay (MTT)

- Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
- Drug Treatment: Cells were treated with serial dilutions of Doxorubicin, Paclitaxel, or **Antitumor agent-152**, alone or in combination, for 72 hours.
- MTT Addition: 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium was removed, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
- IC50 Calculation: IC50 values were calculated using non-linear regression analysis from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining)

- Cell Seeding & Treatment: Cells were seeded in 6-well plates and treated with the indicated drug concentrations for 48 hours.
- Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
- Staining: 5 μ L of FITC Annexin V and 5 μ L of Propidium Iodide (PI) were added to the cell suspension.
- Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
- Flow Cytometry: 400 μ L of 1X Binding Buffer was added to each tube, and samples were analyzed by flow cytometry within 1 hour. Early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells were quantified.

Conclusion

The experimental data strongly indicates that **Antitumor agent-152** effectively reverses P-glycoprotein-mediated multidrug resistance in the NCI/ADR-RES ovarian cancer cell line. While exhibiting minimal standalone cytotoxicity, its co-administration with conventional chemotherapeutics like Doxorubicin and Paclitaxel restores their potent pro-apoptotic and anti-proliferative effects. These findings underscore the potential of **Antitumor agent-152** as a valuable chemosensitizing agent in the treatment of drug-resistant cancers.

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Phone: (601) 213-4426
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